N-(5-formyl-2-hydroxyphenyl)formamide

Organic synthesis Heterocyclic chemistry Building block

N-(5-Formyl-2-hydroxyphenyl)formamide (synonyms: 5-Formyl-2-Hydroxyformanilide, 3-(Formylamino)-4-hydroxybenzaldehyde, Formoterol Impurity 22/17/9/38) is a trifunctional aromatic compound (C₈H₇NO₃, MW 165.15) bearing an aldehyde, a phenolic hydroxyl, and a formamide substituent on a single benzene ring. It is primarily established as a process-related impurity reference standard for formoterol fumarate, a long-acting β₂-adrenergic receptor agonist used in asthma and COPD therapy.

Molecular Formula C₈H₇NO₃
Molecular Weight 165.15
CAS No. 903563-43-9
Cat. No. B1142908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-formyl-2-hydroxyphenyl)formamide
CAS903563-43-9
Molecular FormulaC₈H₇NO₃
Molecular Weight165.15
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)NC=O)O
InChIInChI=1S/C8H7NO3/c10-4-6-1-2-8(12)7(3-6)9-5-11/h1-5,12H,(H,9,11)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Formyl-2-hydroxyphenyl)formamide (CAS 903563-43-9): Core Identity, Physicochemical Profile, and Primary Application Domain


N-(5-Formyl-2-hydroxyphenyl)formamide (synonyms: 5-Formyl-2-Hydroxyformanilide, 3-(Formylamino)-4-hydroxybenzaldehyde, Formoterol Impurity 22/17/9/38) is a trifunctional aromatic compound (C₈H₇NO₃, MW 165.15) bearing an aldehyde, a phenolic hydroxyl, and a formamide substituent on a single benzene ring . It is primarily established as a process-related impurity reference standard for formoterol fumarate, a long-acting β₂-adrenergic receptor agonist used in asthma and COPD therapy . The compound is supplied with comprehensive characterization data compliant with ICH and pharmacopeial regulatory guidelines, supporting analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [1]. Its trifunctional architecture also renders it a versatile synthetic building block for heterocyclic compound libraries .

Why N-(5-Formyl-2-hydroxyphenyl)formamide Cannot Be Replaced by Generic Formanilide or Mono-Functional Benzaldehyde Analogs in Regulated Pharmaceutical Analysis


Generic substitution fails for this compound because its three functional groups—the 5-formyl (aldehyde), 2-hydroxy (phenol), and N-formamide moieties—collectively determine its chromatographic retention, UV absorption, mass spectral fragmentation, and chemical reactivity, none of which are replicated by simpler formanilides (e.g., formanilide, CAS 103-70-8, mp 46–48°C) or dialdehyde analogs (e.g., 4-hydroxyisophthalaldehyde, CAS 3328-70-9) . In regulated pharmaceutical impurity profiling, each impurity must be individually identified, characterized, and controlled per ICH Q3A/Q3B thresholds; an incorrectly assigned or uncharacterized analog would fail system suitability criteria (e.g., peak-to-valley ratio, relative retention time) mandated by EP and USP monographs for formoterol fumarate [1]. Furthermore, the des-hydroxy synthetic precursor N-(5-formylphenyl)formamide lacks the phenolic –OH that contributes to hydrogen-bonding capacity (HBD count: 2 vs. 1), altering both physicochemical behavior and synthetic derivatization potential, which directly impacts the compound's utility as a building block in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for N-(5-Formyl-2-hydroxyphenyl)formamide Versus Structural and Functional Analogs


Trifunctional Substitution Pattern Enables Unique Synthetic Derivatization Pathways Compared to Formanilide and 4-Hydroxyisophthalaldehyde

N-(5-Formyl-2-hydroxyphenyl)formamide possesses three chemically distinct and orthogonally reactive functional groups on a single benzene scaffold: a reactive aldehyde at C-5, a phenolic hydroxyl at C-2, and a formamide at C-1. This trifunctional architecture contrasts with formanilide (CAS 103-70-8), which bears only a formamide group and lacks both the aldehyde and hydroxyl substituents, and with 4-hydroxyisophthalaldehyde (CAS 3328-70-9), which bears two aldehyde groups and a hydroxyl but lacks the formamide . The compound has been explicitly employed as a starting material for the synthesis of 1,2,4-triazole and 1,3,4-oxadiazole compound libraries screened for Type 3 Secretion System (T3SS) inhibitory activity against the plant pathogen Xanthomonas oryzae pv. oryzae . The presence of the formamide group permits direct cyclization to nitrogen-containing heterocycles that cannot be accessed from the dialdehyde analog alone.

Organic synthesis Heterocyclic chemistry Building block

Melting Point and Thermal Stability Differentiation from Formanilide: >180°C (Decomposition) vs. 46–48°C

The melting point of N-(5-formyl-2-hydroxyphenyl)formamide is reported as >180°C with decomposition, compared to 46–48°C for the parent unsubstituted formanilide (CAS 103-70-8) . This >130°C elevation in melting point is attributable to the introduction of the 2-hydroxy and 5-formyl substituents, which enable intramolecular hydrogen bonding (between the phenolic –OH and the formamide carbonyl) and intermolecular hydrogen-bond networks in the solid state. The decomposition upon melting indicates thermal lability of the formamide or aldehyde functionality at elevated temperatures, a behavior absent in simple formanilide which melts without decomposition . The predicted boiling point of 413.9±35.0°C and density of 1.419±0.06 g/cm³ further distinguish it from formanilide (bp ~271°C, density ~1.14 g/cm³) .

Physicochemical characterization Stability Formulation compatibility

Chromatographic Identity and Regulatory-Grade Characterization for Formoterol Impurity Profiling vs. Unspecified Impurity Standards

N-(5-Formyl-2-hydroxyphenyl)formamide is supplied as a characterized impurity reference standard with detailed analytical data compliant with regulatory guidelines, suitable for ANDA submissions and commercial formoterol production QC [1]. Unlike Formoterol EP Impurity I (CAS 532414-36-1), which has a defined pharmacopeial specification including a relative retention time (RRT) of 1.17 and a system suitability peak-to-valley ratio ≥2.5 under USP/EP HPLC conditions, this compound is classified as a non-pharmacopeial process impurity that requires individual characterization for each analytical method [2]. The compound is provided with a minimum purity specification of ≥95% (with higher purities available upon request), enabling its use as a quantitative reference standard for impurity determination by HPLC-UV at the ICH Q3A identification threshold of 0.10% . Its distinct molecular weight (165.15) and formula (C₈H₇NO₃) differentiate it chromatographically from the larger formoterol-related impurities (e.g., Formoterol EP Impurity I, MW 344.41; Formoterol EP Impurity C, dimeric MW 832.95) [3].

Pharmaceutical analysis Impurity reference standard HPLC method validation

Hydrogen-Bond Donor Capacity and Predicted Solubility Profile Compared with the Des-Hydroxy Synthetic Precursor

The phenolic hydroxyl group at C-2 provides N-(5-formyl-2-hydroxyphenyl)formamide with two hydrogen-bond donors (HBD = 2) and a topological polar surface area (TPSA) of 66.4 Ų, compared to a predicted HBD of 1 and lower TPSA for the des-hydroxy synthetic precursor N-(5-formylphenyl)formamide . The predicted pKa of 6.92±0.48 for the phenolic –OH indicates partial ionization under physiological pH conditions, which can influence solubility, partitioning, and chromatographic retention in pH-dependent HPLC methods . The compound shows slight solubility in DMSO and methanol (with heating), consistent with its moderate polarity (XlogP 0.2) and hydrogen-bonding capacity . The des-hydroxy analog, lacking this phenolic group, would exhibit reduced aqueous solubility at neutral-to-basic pH, altered retention on reversed-phase columns, and different extraction behavior during sample preparation for impurity analysis .

Physicochemical profiling Solubility Formulation development

Validated Use as a Starting Material in Bioactive Heterocycle Synthesis for Antibacterial Virulence Factor Inhibition

N-(5-Formyl-2-hydroxyphenyl)formamide has been specifically employed as a synthetic precursor in the construction of 1,2,4-triazole and 1,3,4-oxadiazole compound libraries, which were subsequently screened for inhibitory activity against the Type 3 Secretion System (T3SS) of Xanthomonas oryzae pv. oryzae, a significant plant pathogen . This application exploits the aldehyde group for condensation reactions while the formamide moiety can participate directly in heterocycle formation or be transformed into other functional groups. By contrast, the structurally related 4-hydroxyisophthalaldehyde (CAS 3328-70-9), which substitutes a second aldehyde for the formamide, would yield different cyclization products and cannot access the same 1,2,4-triazole/1,3,4-oxadiazole chemical space without additional synthetic steps . The T3SS inhibition screening context is significant because T3SS inhibitors represent a novel anti-virulence strategy that disarms bacterial pathogens without imposing the selective pressure that drives antibiotic resistance [1].

Medicinal chemistry Antibacterial Type 3 Secretion System Heterocyclic synthesis

Validated Application Scenarios for N-(5-Formyl-2-hydroxyphenyl)formamide Based on Quantitative Differentiation Evidence


Formoterol Fumarate ANDA/DMF Impurity Profiling and Batch Release QC

Procurement of N-(5-Formyl-2-hydroxyphenyl)formamide as a characterized impurity reference standard (purity ≥95%) enables pharmaceutical QC laboratories to spike, identify, and quantify this specific process-related impurity during HPLC-UV method validation and routine batch release testing of formoterol fumarate drug substance and drug product. The compound's comprehensive characterization data, compliant with ICH Q3A guidelines, supports ANDA submissions and DMF filings by providing unequivocal identity confirmation (CAS 903563-43-9, MW 165.15, C₈H₇NO₃) and chromatographic differentiation from pharmacopeial impurities such as Formoterol EP Impurity I (RRT 1.17) . Its distinct molecular weight facilitates unambiguous MS detection in LC-MS/MS methods for impurity confirmation at or above the ICH identification threshold of 0.10% [1].

Medicinal Chemistry: Synthesis of 1,2,4-Triazole and 1,3,4-Oxadiazole Libraries for Anti-Virulence Drug Discovery

The compound's aldehyde and formamide functional groups enable direct, step-efficient synthesis of 1,2,4-triazole and 1,3,4-oxadiazole heterocycles for screening campaigns targeting bacterial virulence mechanisms such as the Type 3 Secretion System (T3SS) . Unlike 4-hydroxyisophthalaldehyde, which would require additional transformations to introduce nitrogen heteroatoms into the cyclization product, the pre-installed formamide group permits direct heterocycle formation, reducing synthetic step count and improving overall yield in library production. This application is particularly relevant for research groups pursuing anti-virulence approaches to antibacterial drug discovery, where T3SS inhibition offers a mechanism to attenuate pathogenicity without selecting for antibiotic resistance .

Forced Degradation Studies and Stability-Indicating Method Development for Formoterol Inhalation Products

The compound's reported thermal decomposition behavior (melting with decomposition >180°C) and the presence of both oxidizable (aldehyde, phenol) and hydrolyzable (formamide) functional groups make it a relevant marker for forced degradation studies of formoterol fumarate inhalation products . The compound can serve as a characterized degradation product reference standard in oxidative (H₂O₂), hydrolytic (acid/base), thermal, and photolytic stress testing protocols, enabling the development of stability-indicating HPLC methods capable of resolving this impurity from the formoterol API peak and from other degradation products such as the Pictet–Spengler degradant FMTR-DP-1 [2].

Oxidative N-Formylation Methodology Development Using Biomass-Derived Formyl Sources

N-(5-Formyl-2-hydroxyphenyl)formamide has been cited in the context of aerobic oxidative synthesis of formamides using g-C₃N₄-supported Cu single-atom catalysts with bioderived formyl surrogates (DHA, GLA, GLCA) and molecular oxygen as the terminal oxidant [3]. This application positions the compound as a representative formamide product for evaluating catalyst performance (e.g., TOF comparison against noble-metal catalysts) and for mechanistic studies of C–C bond cleavage mediated by ·OOH and ·NR₁R₂ radical intermediates [3]. Procurement is warranted for catalysis laboratories developing sustainable N-formylation methodologies.

Quote Request

Request a Quote for N-(5-formyl-2-hydroxyphenyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.